molecular formula C30H40O2 B5024628 1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone

1-[2-(1,1-dimethylpropyl)-2-hydroxy-6-methyl-4,6-diphenyl-3-cyclohexen-1-yl]-2,2-dimethyl-1-butanone

Cat. No. B5024628
M. Wt: 432.6 g/mol
InChI Key: JYXYBEIHSGHFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring which is a six-membered ring with one double bond . This ring is substituted with a hydroxy group (-OH), a methyl group (-CH3), and two phenyl groups (C6H5). The molecule also contains a butanone group, which is a four-carbon chain with a carbonyl group (=O) at the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Techniques such as X-ray diffraction could be used to determine the exact structure .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, solubility, etc., would need to be determined experimentally. Some predictive models exist, but they may not be very accurate for a complex molecule like this .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, flammability, etc. Without specific data, it’s hard to provide an accurate safety profile .

properties

IUPAC Name

1-[2-hydroxy-6-methyl-2-(2-methylbutan-2-yl)-4,6-diphenylcyclohex-3-en-1-yl]-2,2-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O2/c1-8-27(3,4)26(31)25-29(7,24-18-14-11-15-19-24)20-23(22-16-12-10-13-17-22)21-30(25,32)28(5,6)9-2/h10-19,21,25,32H,8-9,20H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYBEIHSGHFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1C(CC(=CC1(C(C)(C)CC)O)C2=CC=CC=C2)(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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